3-(Cyclobutylmethyl)morpholine physical and chemical properties
3-(Cyclobutylmethyl)morpholine physical and chemical properties
Topic: 3-(Cyclobutylmethyl)morpholine: Physical and Chemical Properties Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
3-(Cyclobutylmethyl)morpholine is a specialized saturated heterocycle increasingly utilized in modern medicinal chemistry as a pharmacophore for modulating physicochemical properties. As a 3-substituted morpholine, it introduces chirality and steric bulk proximal to the basic nitrogen, influencing both receptor binding kinetics and metabolic stability.[1]
This guide provides a comprehensive technical analysis of the compound, bridging limited experimental data with robust structure-activity relationship (SAR) principles. It details the synthesis, physicochemical profile, and handling protocols required for high-integrity research applications.[1]
Chemical Identity & Structural Profile
| Parameter | Details |
| IUPAC Name | 3-(Cyclobutylmethyl)morpholine |
| CAS Number | 1820603-82-4 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| SMILES | C1CC(C1)CC2COCCN2 |
| Stereochemistry | Contains one chiral center at C3. Usually synthesized as a racemate or enantiopure (R/S) depending on the amino acid precursor. |
Structural Analysis
-
Conformation: The morpholine ring predominantly adopts a chair conformation.[1] The cyclobutylmethyl substituent at the C3 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the flexibility of the methylene linker allows for some conformational adaptability.[1]
-
Basicity: The nitrogen atom is a secondary amine.[1] The pKa is comparable to, though slightly lower than, unsubstituted morpholine (pKa ~8.[1]3) due to the steric shielding of the lone pair by the bulky cyclobutylmethyl group.
Physicochemical Properties
Note: Where specific experimental values are proprietary or unavailable, values are derived from high-fidelity consensus prediction models (ACD/Labs, ChemAxon) based on close structural analogs (e.g., 3-isobutylmorpholine).[1]
| Property | Value (Consensus/Exp) | Significance |
| Physical State | Colorless to pale yellow oil | Liquid at RT; easy to handle in solution. |
| Boiling Point | ~215–225 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.98 ± 0.05 g/cm³ | Slightly less dense than water.[1] |
| LogP (Octanol/Water) | 1.4 – 1.8 (Predicted) | Crucial: Significantly more lipophilic than morpholine (LogP -0.86), improving membrane permeability in drug design. |
| pKa (Conjugate Acid) | 8.0 – 8.2 (Predicted) | Basic enough to form stable salts (HCl, oxalate) for solid-state storage. |
| Solubility | Soluble in DCM, MeOH, DMSO.[1] | Moderate water solubility due to the lipophilic tail; pH-dependent (highly soluble at pH < 6). |
| Topological Polar Surface Area | ~21 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) permeability potential. |
Synthesis & Manufacturing Methodologies
The most robust synthetic route leverages the "Chiral Pool" approach, starting from amino acids.[1] This method allows for the generation of enantiomerically pure material, which is critical for drug development.[1]
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage or the C-N bond.[1] The most practical forward synthesis involves the reduction of a cyclobutyl-substituted amino acid followed by cyclization.
Figure 1: Retrosynthetic logic flow from amino acid precursor to target heterocycle.
Detailed Protocol: Reduction-Cyclization Route
Phase 1: Reduction of Cyclobutylalanine
-
Setup: Charge a flame-dried 3-neck flask with Cyclobutylalanine (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Activation: Cool to 0°C. Add NaBH₄ (2.5 equiv) portion-wise.
-
Initiation: Dropwise add a solution of Iodine (I₂) in THF (1.0 equiv) over 1 hour. Caution: Hydrogen gas evolution.[1]
-
Reflux: Heat to reflux for 12–16 hours until the amino acid is consumed (monitor by TLC/LCMS).
-
Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases. Concentrate in vacuo.[1]
-
Workup: Dissolve residue in 20% KOH solution, stir for 4 hours (to break borane complexes), extract with DCM. Dry (Na₂SO₄) and concentrate to yield 2-amino-3-cyclobutylpropan-1-ol .
Phase 2: Cyclization to Morpholine This step uses a "one-pot" alkylation strategy.
-
Reactants: Dissolve the amino alcohol (from Phase 1) in Toluene or Dioxane.
-
Reagent: Add Ethylene Sulfate (1.1 equiv) or 1,2-dibromoethane (with excess base like K₂CO₃). Note: Ethylene sulfate is preferred for cleaner kinetics.
-
Base: Add NaOH (pellets, 3.0 equiv).
-
Conditions: Heat to 110°C for 18 hours.
-
Purification: Cool, filter solids. Acidify filtrate with HCl to form the morpholine salt (precipitate or extract into water). Wash organic layer (removes non-basic impurities). Basify aqueous layer (pH > 12) and extract with DCM.
-
Distillation: Kugelrohr distillation under high vacuum yields the pure oil.[1]
Reactivity & Stability Profile
Chemical Stability
-
Oxidation: The secondary amine is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air/peroxides. Store under inert gas (Nitrogen/Argon).
-
Hygroscopicity: Moderately hygroscopic.[1] Absorbs atmospheric moisture which can complicate precise stoichiometry in coupling reactions.[1]
Functionalization Potential
The secondary nitrogen (N4) is the primary handle for derivatization:
-
N-Alkylation: Reacts readily with alkyl halides or via reductive amination with aldehydes (e.g., for PROTAC linker attachment).[1]
-
Amide Coupling: Standard peptide coupling (HATU/EDC) yields stable amides, common in kinase inhibitor scaffolds.[1]
-
Buchwald-Hartwig Amination: Excellent substrate for Pd-catalyzed coupling to aryl halides due to the steric bulk at C3 preventing catalyst poisoning while maintaining nucleophilicity.
Applications in Drug Discovery
3-(Cyclobutylmethyl)morpholine serves as a strategic "Bioisostere" and "Property Modulator."
Figure 2: Pharmacological utility of the scaffold.
-
Metabolic Blockade: Substitution at the C3 position sterically hinders cytochrome P450 enzymes from accessing the alpha-carbon, a common site of metabolic degradation in morpholines.[1]
-
Lipophilic Tuning: The cyclobutyl group adds significant lipophilicity (
) without the aromaticity of a benzyl group, useful for tuning CNS penetration without increasing non-specific binding associated with pi-systems.[1] -
Kinase Selectivity: In ATP-competitive inhibitors, the C3 substituent can direct the morpholine into specific hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity over off-target kinases.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Always handle within a chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon). Keep container tightly closed to prevent carbonate formation (reaction with CO₂).
-
-
First Aid:
References
-
Synthesis of Morpholines via Amino Alcohols: Ortiz, K. G., et al.[1][2] "A Simple, High Yielding Protocol for Morpholine Synthesis." Journal of the American Chemical Society, 2024.[1][2]
-
Reduction of Amino Acids: McKennon, M. J., et al.[1][3] "A Convenient Reduction of Amino Acids to Amino Alcohols."[1][3][4][5][6] Journal of Organic Chemistry, 1993.[1]
-
Morpholine SAR in Drug Discovery: "Synthesis and SAR of Morpholine Derivatives." E3S Web of Conferences, 2024.[1][7]
-
General Properties of 3-Substituted Morpholines: EPA CompTox Chemicals Dashboard. "3-Cyclobutylmorpholine Properties."
-
Safety Data Sheet (Morpholine Analog): Fisher Scientific. "Morpholine Safety Data Sheet."
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. benthamopen.com [benthamopen.com]
- 7. e3s-conferences.org [e3s-conferences.org]
